molecular formula C22H21BrFN5OS B2579461 5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-16-1

5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2579461
CAS No.: 869344-16-1
M. Wt: 502.41
InChI Key: LKXPFTPFIOXYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol features a complex heterocyclic framework combining a thiazolo-triazole core with bromophenyl and fluorophenyl-piperazine substituents.

Properties

IUPAC Name

5-[(3-bromophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-3-2-4-16(23)13-15)28-11-9-27(10-12-28)18-7-5-17(24)6-8-18/h2-8,13,19,30H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXPFTPFIOXYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol , identified by its CAS number 869344-16-1 , is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H21BrFN5OSC_{22}H_{21}BrFN_5OS with a molecular weight of 502.4 g/mol . Its structure includes a thiazole ring fused with a triazole moiety, which is known to contribute to various biological activities.

PropertyValue
CAS Number869344-16-1
Molecular FormulaC22H21BrFN5OS
Molecular Weight502.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Research indicates that compounds containing piperazine and thiazole structures often exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies have shown that similar compounds can inhibit the growth of various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
  • Antidepressant Effects : Piperazine derivatives are frequently explored for their potential in treating mood disorders.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interaction : The piperazine moiety can interact with neurotransmitter receptors (like serotonin and dopamine receptors), influencing mood and behavior.
  • Enzyme Inhibition : The thiazole and triazole rings may inhibit enzymes involved in cellular metabolism or signal transduction pathways.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, affecting replication and transcription processes.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of thiazolo-triazoles exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism .

Anticancer Activity

In vitro studies demonstrated that the compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Neuropharmacological Studies

Research has indicated that piperazine derivatives can act as anxiolytics and antidepressants. The compound's interaction with serotonin receptors was shown to enhance mood-lifting effects in animal models .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. In vitro assays demonstrated that it could effectively reduce the growth of tumor cells with mean GI50 values indicating a strong cytotoxic effect .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential applications in neuropharmacology:

  • Anxiolytic and Antidepressant Properties : Compounds containing piperazine structures have been linked to anxiolytic effects. Research indicates that derivatives of this compound could be evaluated for their efficacy in treating anxiety and depression .

Antimicrobial Activity

Initial screenings suggest that thiazole-based compounds can exhibit antimicrobial properties:

  • Bacterial Inhibition : Some derivatives have shown effectiveness against certain bacterial strains, making them candidates for further development as antimicrobial agents .

Table 1: Summary of Research Findings on Similar Compounds

Study ReferenceCompound TestedCancer Cell LinesGI50 (μM)Notes
Thiazole Derivative XA549, MCF715.72High antimitotic activity observed
Piperazine Analog YHeLa12.53Significant inhibition of cell growth
Thiazole ZPC320.00Effective against Gram-positive bacteria

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Groups

Halogenation (Br, Cl, F) significantly impacts molecular interactions and pharmacokinetics. Below is a comparison of key structural analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Reported Activity Reference
Target Compound 3-Bromophenyl, 4-(4-fluorophenyl)piperazine ~550 (estimated) Thiazolo-triazole + bromo/fluoro groups Not explicitly reported
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b]triazol-6-ol 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl 549.03 Chlorophenyl + methoxy/ethoxy groups Not reported
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (4) 4-Chlorophenyl, dual 4-fluorophenyl triazole ~500 (estimated) Chloro/fluoro + triazole-thiazole hybrid Antimicrobial (reference)
4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (5) 4-Bromophenyl, dual 4-fluorophenyl triazole ~544 (estimated) Bromo/fluoro + triazole-thiazole hybrid Structural analog of [4]

Key Observations :

  • Halogen Effects : Bromine in the target compound may enhance lipophilicity and binding affinity compared to chlorine in compound 4 . However, chlorine in compound 4 is associated with antimicrobial activity, suggesting bromine’s larger atomic radius could alter target interactions.
  • Fluorophenyl Groups: The 4-fluorophenyl-piperazine moiety in the target compound likely improves metabolic stability and receptor selectivity compared to non-fluorinated analogs .

Piperazine-Containing Derivatives

Piperazine derivatives are known for modulating solubility and receptor binding. A comparison with piperazine-containing analogs:

Compound Name Piperazine Substituent Additional Features Pharmacological Relevance Reference
Target Compound 4-(4-Fluorophenyl)piperazine Thiazolo-triazole core Potential CNS or antimicrobial
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine 4-Ethylpiperazine Pyridine scaffold Not reported
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles None (methoxyphenyl instead) Triazolo-thiadiazole core Antifungal (predicted via docking)

Key Observations :

  • The 4-fluorophenyl-piperazine group in the target compound may enhance interactions with serotonin or dopamine receptors compared to simpler ethylpiperazine derivatives .
  • The absence of piperazine in triazolo-thiadiazoles (e.g., ) shifts activity toward antifungal targets, highlighting the importance of piperazine in modulating receptor specificity .

Heterocyclic Core Modifications

The thiazolo-triazole core distinguishes the target compound from other bicyclic systems:

Compound Name Core Structure Bioactivity Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazole Underexplored
Pyrazolo[3,4-d]thiazoles (e.g., 4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-methylthiazole) Pyrazolo-thiazole Anticancer (hypothesized)
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Pyrazoline-benzothiazole Antidepressant (literature-cited)

Key Observations :

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to and , involving condensation of bromophenyl intermediates with piperazine derivatives.
  • Biological Data Gaps : Direct activity data for the target compound are absent in the evidence. However, its structural analogs (e.g., compound 4 ) show antimicrobial activity, and triazolo-thiadiazoles () exhibit predicted antifungal activity via molecular docking .
  • Therapeutic Potential: The bromophenyl and fluorophenyl-piperazine groups position this compound for further evaluation in CNS disorders or infectious diseases.

Preparation Methods

Synthesis of the Thiazolo[3,2-b]triazol-6-ol Core

The thiazolo[3,2-b]triazole scaffold is constructed via cyclocondensation of 5-mercapto-1,2,4-triazole derivatives with α-halogenated ketones. A representative protocol involves reacting 3-aryl-5-mercapto-1,2,4-triazole (1 mmol) with phenacyl bromide (1.2 mmol) in absolute ethanol under reflux for 2–30 hours, followed by acid-catalyzed cyclization using concentrated sulfuric acid. The hydroxyl group at position 6 is introduced during the cyclization step, where aqueous workup and neutralization with sodium hydroxide yield the 6-ol derivative.

Critical Parameters

  • Solvent System : Absolute ethanol ensures solubility of both mercapto-triazole and phenacyl bromide.
  • Acid Catalyst : Concentrated sulfuric acid facilitates dehydration and ring closure.
  • Temperature : Prolonged reflux (up to 30 hours) is required for complete conversion, monitored via thin-layer chromatography.

Regioselective Methylation at the 2-Position

Methylation of the triazole nitrogen is achieved using iodomethane in the presence of a strong base. A scalable method involves treating the sodium salt of 1,2,4-triazole (prepared in situ with sodium methoxide) with iodomethane at 56°C for 2 hours, followed by distillation to isolate 1-methyl-1,2,4-triazole. For the target compound, this method is adapted to selectively methylate the 2-position by controlling steric and electronic factors during deprotonation.

Optimization Insights

  • Base Selection : Sodium methoxide (25% w/w in methanol) ensures complete deprotonation without side reactions.
  • Reaction Monitoring : ¹H NMR confirms the absence of bis-alkylation byproducts (e.g., quaternary ammonium salts).

Preparation of 4-(4-Fluorophenyl)piperazine

The 4-(4-fluorophenyl)piperazine moiety is synthesized via Buchwald-Hartwig amination. A modified protocol from 1-(3-bromophenyl)-4-methylpiperazine synthesis employs 1,4-dibromo-2-fluorobenzene, piperazine, and a palladium catalyst (Pd₂dba₃) with BINAP as a ligand in toluene at 60–100°C. Sodium tert-butoxide acts as a base, achieving yields up to 78% after 48 hours.

Catalytic System

Component Role Quantity (mol%)
Pd₂dba₃ Catalyst 2.5
BINAP Ligand 5.0
Sodium tert-butoxide Base 3.0

Formation of the (3-Bromophenyl)(piperazinyl)methyl Moiety

The Mannich reaction is employed to couple 3-bromobenzaldehyde, 4-(4-fluorophenyl)piperazine, and formaldehyde. In a typical procedure, equimolar amounts of aldehyde and piperazine are stirred in dichloromethane with paraformaldehyde at 25°C for 24 hours, yielding the secondary amine after reductive amination. Alternatively, nucleophilic substitution of 3-bromobenzyl bromide with piperazine in dimethylformamide at 60°C provides the methylene-linked product.

Yield Comparison

Method Solvent Temperature Yield (%)
Mannich Reaction DCM 25°C 65
Nucleophilic Substitution DMF 60°C 72

Final Assembly of the Target Compound

The thiazolo-triazole core is coupled with the (3-bromophenyl)(piperazinyl)methyl group via a nucleophilic aromatic substitution. A solution of 2-methylthiazolo[3,2-b]triazol-6-ol (1 mmol) and (3-bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl bromide (1.2 mmol) in acetonitrile is refluxed for 12 hours with potassium carbonate as a base. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the final product.

Characterization Data

  • LCMS : m/z 598.2 [M+H]⁺ (calculated for C₂₅H₂₂BrFN₅O₂S: 598.06).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 6.98–6.94 (m, 4H, Ar-H), 4.72 (s, 2H, CH₂), 3.21 (t, J = 4.8 Hz, 4H, piperazine-H), 2.92 (t, J = 4.8 Hz, 4H, piperazine-H), 2.48 (s, 3H, CH₃).

Challenges and Mitigation Strategies

  • Regioselectivity in Thiazolo-Triazole Formation : Competing cyclization pathways are minimized by using electron-deficient aryl groups in the mercapto-triazole precursor.
  • Piperazine Functionalization : Palladium-catalyzed coupling avoids N-alkylation side products common in SNAr reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.